Hexyl octyl ether
Overview
Description
Hexyl octyl ether, also known as 1-(hexyloxy)octane, is an organic compound with the molecular formula C₁₄H₃₀O. It is a type of ether, characterized by an oxygen atom connected to two alkyl groups. This compound is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexyl octyl ether can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. The reaction typically proceeds as follows: [ \text{R-O}^- + \text{R’-X} \rightarrow \text{R-O-R’} + \text{X}^- ] In this case, hexanol (C₆H₁₃OH) reacts with octyl bromide (C₈H₁₇Br) in the presence of a strong base such as sodium hydride (NaH) to form this compound.
Industrial Production Methods: Industrial production of this compound often involves the use of phase-transfer catalysis to enhance the reaction rate and yield. This method allows the reaction to occur at lower temperatures and with higher efficiency.
Chemical Reactions Analysis
Types of Reactions: Hexyl octyl ether primarily undergoes substitution reactions due to the presence of the ether linkage. It can also participate in oxidation reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: this compound can react with hydrogen halides (HX) to form the corresponding alkyl halides and alcohols.
Oxidation Reactions: Under strong oxidizing conditions, this compound can be oxidized to form aldehydes or carboxylic acids.
Major Products Formed:
Substitution Reactions: Hexyl bromide (C₆H₁₃Br) and octanol (C₈H₁₇OH).
Oxidation Reactions: Hexanal (C₆H₁₂O) and octanoic acid (C₈H₁₆O₂).
Scientific Research Applications
Hexyl octyl ether has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It serves as a medium for the extraction and purification of biological molecules.
Medicine: this compound is investigated for its potential use in drug delivery systems due to its ability to dissolve various pharmaceutical compounds.
Industry: It is employed as a lubricant and in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of hexyl octyl ether involves its ability to act as a solvent and reactant in various chemical processes. Its molecular structure allows it to interact with different molecular targets, facilitating reactions such as solubilization and phase transfer.
Comparison with Similar Compounds
Hexyl octyl ether can be compared with other ethers such as:
Hexyl ethyl ether (C₈H₁₈O): Similar in structure but with a shorter alkyl chain.
Octyl decyl ether (C₁₈H₃₈O): Has a longer alkyl chain, resulting in different physical properties.
Butyl octyl ether (C₁₂H₂₆O): Contains a shorter alkyl chain, affecting its reactivity and applications.
This compound is unique due to its balanced alkyl chain length, which provides an optimal combination of solubility and reactivity for various applications.
Properties
IUPAC Name |
1-hexoxyoctane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O/c1-3-5-7-9-10-12-14-15-13-11-8-6-4-2/h3-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTWKGLRMXBROO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333985 | |
Record name | Hexyl octyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17071-54-4 | |
Record name | Hexyl octyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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